N-({[2,3'-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide
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Overview
Description
N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide is a complex organic compound that combines the structural features of bipyridine, chlorophenyl, and methanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide typically involves multiple steps:
Formation of the bipyridine core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives. This often involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a chlorinated aromatic compound.
Attachment of the methanesulfonamide group: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of the chlorine atom with nucleophiles to form various substituted derivatives.
Scientific Research Applications
N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. The bipyridine moiety can coordinate to metal centers, facilitating various catalytic processes.
Biology: Potential applications in the development of bioactive molecules. The compound’s structural features may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide depends on its specific application:
Catalysis: Acts as a ligand, coordinating to metal centers and facilitating catalytic cycles.
Biological Activity: Interacts with molecular targets such as enzymes or receptors, modulating their activity. The bipyridine and chlorophenyl groups may play a role in binding to these targets, while the methanesulfonamide group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
N-(4-chlorophenyl)methanesulfonamide: A related sulfonamide compound with similar structural features but lacking the bipyridine moiety.
Methanesulfonamide: A basic sulfonamide compound used in various chemical reactions.
Uniqueness
N-({[2,3’-bipyridine]-3-yl}methyl)-1-(3-chlorophenyl)methanesulfonamide is unique due to the combination of its bipyridine, chlorophenyl, and methanesulfonamide groups. This structural complexity allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-17-7-1-4-14(10-17)13-25(23,24)22-12-16-6-3-9-21-18(16)15-5-2-8-20-11-15/h1-11,22H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXVKZOXJPQKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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